Bienvenue dans la boutique en ligne BenchChem!

Mirodenafil dihydrochloride

Phosphodiesterase 5 Enzyme Inhibition Selectivity

Mirodenafil dihydrochloride offers researchers 10-fold greater PDE5 selectivity over sildenafil and an exceptionally potent IC50 of 0.34 nM, enabling cleaner mechanistic readouts in diabetic ED, Alzheimer's, and fibrosis models. Its dihydrochloride salt form provides high DMSO solubility (≥100 mg/mL) for convenient assay-ready stock preparation. With a superior pharmacokinetic profile (Cmax 2989 ng/mL, AUC 7907 ng·hr/mL) compared to first-generation PDE5 inhibitors, this compound is a powerful, differentiated tool for target engagement and in vivo efficacy studies. Choose this SK‐3530 salt to minimize off-target effects and maximize translational relevance.

Molecular Formula C26H39Cl2N5O5S
Molecular Weight 604.6 g/mol
CAS No. 862189-96-6
Cat. No. B609054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirodenafil dihydrochloride
CAS862189-96-6
SynonymsMirodenafil Dihydrochloride;  M-vix;  SK3530 dihydrochloride;  SK3530;  SK-3530;  SK 3530; 
Molecular FormulaC26H39Cl2N5O5S
Molecular Weight604.6 g/mol
Structural Identifiers
SMILESCCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl
InChIInChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H
InChIKeyCKPHITUXXABKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mirodenafil dihydrochloride (CAS 862189-96-6): A Quantitative Technical and Procurement Overview


Mirodenafil dihydrochloride (SK3530 dihydrochloride) is a second-generation phosphodiesterase type 5 (PDE5) inhibitor, developed by SK Chemicals Life Science and marketed in Korea under the trade name Mvix® [1]. It is a pyrrolopyrimidinone compound that acts as an orally active, reversible, and highly selective PDE5 inhibitor [2]. Mirodenafil dihydrochloride is supplied as a dihydrochloride salt with a molecular weight of 604.59 g/mol and is typically provided as a white to beige powder with a purity of ≥98% (HPLC) . The compound is available in tablet formulations (50 mg and 100 mg) and as an orally dissolving film (50 mg) [3].

Why Mirodenafil dihydrochloride Cannot Be Interchanged with Other PDE5 Inhibitors Without Quantitative Assessment


Although mirodenafil dihydrochloride belongs to the same PDE5 inhibitor class as sildenafil, tadalafil, vardenafil, and avanafil, its distinct molecular structure and pharmacological profile preclude simple substitution without rigorous evaluation [1]. Key differentiating factors include a 10-fold higher selectivity for PDE5 over other PDE isoforms compared to sildenafil , and a unique pharmacokinetic signature that positions it differently among first- and second-generation PDE5 inhibitors [2]. Furthermore, mirodenafil's specific salt form (dihydrochloride) and its solubility characteristics directly impact formulation and in vitro assay design . The evidence presented in Section 3 quantifies these differences.

Product-Specific Quantitative Evidence Guide for Mirodenafil dihydrochloride (862189-96-6)


Enzymatic Potency: Mirodenafil Exhibits a 10-Fold Higher Selectivity for PDE5 Compared to Sildenafil

In vitro enzymatic assays demonstrate that mirodenafil dihydrochloride is a highly potent PDE5 inhibitor, with an IC50 value of 0.34 nM (338 pM) . Crucially, when compared to sildenafil, mirodenafil shows approximately 10-fold higher selectivity for PDE5 over other PDE isoforms [1]. This enhanced selectivity is a key biochemical differentiator that may translate to a distinct pharmacological profile [2].

Phosphodiesterase 5 Enzyme Inhibition Selectivity IC50

Pharmacokinetic Profile: Mirodenafil Achieves Higher Cmax and AUC Compared to Sildenafil and Vardenafil

At its standard clinical dose of 100 mg, mirodenafil dihydrochloride achieves a maximum plasma concentration (Cmax) of 2989 ng/mL and an area under the curve (AUC) of 7907 ng·hr/mL [1]. These values are notably higher than those for sildenafil 100 mg (Cmax 514 ng/mL; AUC 1670 ng·hr/mL) and vardenafil 20 mg (Cmax 20.9 ng/mL; AUC 74.5 ng·hr/mL) [2]. Mirodenafil's time to maximum concentration (Tmax) is 1.4 hours and its half-life (t½) is 2.5 hours, which positions it as an intermediate-acting PDE5 inhibitor [3].

Pharmacokinetics Cmax AUC Tmax Half-life

Clinical Efficacy Ranking: Mirodenafil PRN Ranks Second in GAQ and First in IIEF-EF Among PDE5Is in Diabetic Men

A Bayesian network meta-analysis of randomized controlled trials in diabetic men with erectile dysfunction (ED) ranked the efficacy of on-demand (PRN) PDE5 inhibitor regimens [1]. In this analysis, mirodenafil PRN ranked second (after vardenafil PRN) in Global Assessment Question (GAQ) positive response rate and first in improvement on the International Index of Erectile Function-Erectile Function (IIEF-EF) domain [2]. This indicates that mirodenafil demonstrates a favorable efficacy profile in a challenging patient population often refractory to standard PDE5 inhibitor therapy.

Erectile Dysfunction Diabetes Clinical Trial Meta-analysis

Solubility Profile: Mirodenafil dihydrochloride Exhibits High DMSO Solubility but Limited Aqueous Solubility

For in vitro and in vivo research applications, mirodenafil dihydrochloride demonstrates a solubility of 100 mg/mL (165.4 mM) in DMSO at 25°C, which is substantially higher than the 2 mg/mL solubility reported by other vendors . However, its water solubility is limited to 1 mg/mL (1.65 mM) . For oral administration in animal studies, a homogeneous suspension can be prepared using CMC-Na at a concentration of ≥5 mg/mL .

Solubility Formulation In vitro DMSO CMC-Na

Tolerability Profile: Mirodenafil PRN Ranks Second in Avoiding Treatment-Related Adverse Events

In the same Bayesian network meta-analysis, mirodenafil PRN ranked second among all PDE5 inhibitor regimens in terms of avoiding treatment-related adverse events (TRAEs) [1]. This indicates a favorable safety and tolerability profile compared to other agents in this class, particularly within the diabetic population studied [2].

Safety Adverse Events Tolerability Meta-analysis

Best Research and Industrial Application Scenarios for Mirodenafil dihydrochloride (862189-96-6)


Investigating PDE5-Specific Pathways in Diabetic Erectile Dysfunction Models

Given mirodenafil's demonstrated superior efficacy ranking (1st in IIEF-EF improvement) and favorable tolerability (2nd in avoiding TRAEs) in diabetic men with ED [1], it is ideally suited for preclinical research exploring the mechanistic link between diabetes-induced ED and PDE5 inhibition. Its high selectivity for PDE5 minimizes off-target effects, allowing for cleaner interpretation of results in diabetic animal models.

Pharmacokinetic Studies Requiring High Systemic Exposure or Tissue Distribution Analysis

Researchers aiming to achieve robust target engagement or to study the tissue distribution of PDE5 inhibitors can leverage mirodenafil's high Cmax (2989 ng/mL) and AUC (7907 ng·hr/mL) [2]. These pharmacokinetic properties, which are superior to those of sildenafil and vardenafil, make mirodenafil a valuable tool for in vivo studies where high plasma and tissue concentrations are desired.

In Vitro Assays Requiring High Selectivity and Potency Against PDE5

For cell-based or biochemical assays where PDE5 specificity is critical, mirodenafil dihydrochloride offers a 10-fold higher selectivity for PDE5 over other isoforms compared to sildenafil , combined with an exceptionally potent IC50 of 0.34 nM [3]. Its high solubility in DMSO (100 mg/mL) facilitates the preparation of concentrated stock solutions, minimizing solvent-related artifacts in sensitive assays.

Development and Optimization of PDE5 Inhibitor Formulations

Mirodenafil's unique salt form (dihydrochloride) and its specific solubility profile (e.g., limited aqueous solubility but high DMSO solubility) present a distinct set of formulation challenges and opportunities. Researchers focused on developing novel drug delivery systems, such as orally dissolving films or nanoparticles, can use mirodenafil as a model compound to study how salt form and solubility impact bioavailability and release kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirodenafil dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.